molecular formula C11H14ClN3 B14599574 Quinoxalinium, 7-amino-1,2,3-trimethyl-, chloride CAS No. 61149-64-2

Quinoxalinium, 7-amino-1,2,3-trimethyl-, chloride

Katalognummer: B14599574
CAS-Nummer: 61149-64-2
Molekulargewicht: 223.70 g/mol
InChI-Schlüssel: UCSAIZBNENCLDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinoxalinium, 7-amino-1,2,3-trimethyl-, chloride is a chemical compound with the molecular formula C11H14ClN3 It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Quinoxalinium, 7-amino-1,2,3-trimethyl-, chloride typically involves the reaction of quinoxaline derivatives with appropriate reagentsThe final step involves the formation of the chloride salt through a reaction with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Quinoxalinium, 7-amino-1,2,3-trimethyl-, chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxaline compounds .

Wissenschaftliche Forschungsanwendungen

Quinoxalinium, 7-amino-1,2,3-trimethyl-, chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and chemical sensors

Wirkmechanismus

The mechanism of action of Quinoxalinium, 7-amino-1,2,3-trimethyl-, chloride involves its interaction with specific molecular targets. The compound can act as a chemosensor through nucleophilic addition and host-guest complex formation. Small anions such as fluoride and acetate can add nucleophilically to the C2 position of the quinoxalinium cation, leading to de-aromatization. Larger anions like ascorbate form host-guest complexes due to steric hindrance .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form both nucleophilic addition products and host-guest complexes makes it a versatile compound in chemical research .

Eigenschaften

CAS-Nummer

61149-64-2

Molekularformel

C11H14ClN3

Molekulargewicht

223.70 g/mol

IUPAC-Name

2,3,4-trimethylquinoxalin-4-ium-6-amine;chloride

InChI

InChI=1S/C11H13N3.ClH/c1-7-8(2)14(3)11-6-9(12)4-5-10(11)13-7;/h4-6,12H,1-3H3;1H

InChI-Schlüssel

UCSAIZBNENCLDP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C([N+](=C2C=C(C=CC2=N1)N)C)C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.